2-(Pyrrolidin-2-yl)acetamide vs. 2-Oxo-1-pyrrolidineacetamide (Piracetam): Divergent Physicochemical Profiles
The most direct comparison for 2-(pyrrolidin-2-yl)acetamide is the extensively studied 2-oxo-1-pyrrolidineacetamide (piracetam), a nootropic drug. A key quantitative differentiation lies in their lipophilicity. The free base form of 2-(pyrrolidin-2-yl)acetamide has a computed XLogP3-AA value of -0.8 [1]. In contrast, piracetam, with its lactam carbonyl, exhibits a significantly more hydrophilic profile with a computed XLogP of -1.9 [2]. This ~1.1 log unit difference translates to a >12-fold theoretical difference in octanol-water partitioning [3], impacting membrane permeability and distribution [4].
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = -0.8 |
| Comparator Or Baseline | 2-oxo-1-pyrrolidineacetamide (Piracetam): XLogP = -1.9 |
| Quantified Difference | Δ LogP = +1.1 (12.6x difference) |
| Conditions | Computed descriptor by XLogP3 algorithm (PubChem release 2025.04.14). |
Why This Matters
This difference in lipophilicity indicates 2-(pyrrolidin-2-yl)acetamide is a less polar scaffold, which may influence its suitability for CNS-targeted synthesis projects or its behavior in organic extraction during purification.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 19770193, 2-(Pyrrolidin-2-yl)acetamide. Accessed Apr. 22, 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 4843, Piracetam. Accessed Apr. 22, 2026. View Source
- [3] Leo, A., C. Hansch, and D. Elkins. 'Partition coefficients and their uses.' *Chemical Reviews* 71, no. 6 (1971): 525-616. View Source
- [4] Arnott, J. A., and S. L. Planey. 'The influence of lipophilicity in drug discovery and design.' *Expert Opinion on Drug Discovery* 7, no. 10 (2012): 863-875. View Source
